molecular formula C20H25N5O3 B8579109 CC214-2

CC214-2

Cat. No.: B8579109
M. Wt: 383.4 g/mol
InChI Key: UWUPKVZQISLSSA-UHFFFAOYSA-N
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Description

CC214-2 is a selective, orally bioavailable dual mTORC1/mTORC2 kinase inhibitor belonging to the 4,6-disubstituted-3,4-dihydropyrazolo[2,3-b]pyrazin-2(1H)-one class. It demonstrates potent inhibition of mTOR signaling pathways, blocking both mTORC1 (via pS6 reduction) and mTORC2 (via pAktS473 suppression) . Preclinical studies highlight its efficacy in tuberculosis (TB) therapy by enhancing the bactericidal activity of standard regimens like RHZE (rifampin, isoniazid, pyrazinamide, ethambutol) and in glioblastoma treatment by suppressing tumor growth through autophagy induction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CC214-2 involves a series of chemical reactions starting from commercially available precursors. The key steps include:

    Formation of the core structure: This involves the construction of a pyrazino[2,3-b]pyrazine-2(1H)-one core through a series of condensation and cyclization reactions.

    Substitution reactions: Introduction of various substituents at specific positions on the core structure to enhance the compound’s potency and selectivity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

CC214-2 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: Various substitution reactions can be performed to introduce different substituents, enhancing the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and therapeutic potential .

Scientific Research Applications

Prostate Cancer

In studies involving PC3 prostate cancer cells, CC214-2 demonstrated significant anti-tumor activity. It was shown to inhibit mTOR signaling pathways both in vitro and in vivo, leading to reduced tumor growth in xenograft models. The compound's selective inhibition of mTOR over related PI3Kα lipid kinase suggests a favorable therapeutic profile for prostate cancer treatment .

Glioblastoma

This compound has also been evaluated for its efficacy against glioblastoma, a highly aggressive brain tumor. Research indicates that it suppresses rapamycin-resistant mTORC1 signaling and blocks mTORC2 signaling effectively. In vitro studies revealed that this compound significantly inhibits glioblastoma cell proliferation, while in vivo studies confirmed its ability to reduce tumor size in animal models . Importantly, the presence of specific mutations (e.g., EGFRvIII) enhances the sensitivity of glioblastoma cells to this compound treatment .

Resistance Mechanisms

A notable case study examined the adaptive resistance mechanisms employed by glioblastoma cells treated with this compound. Initially responsive tumors began to exhibit growth after one month of treatment, highlighting the development of drug resistance. Researchers utilized microfluidic chips to analyze single-cell responses, revealing that cancer cells could adapt their signaling pathways without genetic mutations . This finding underscores the need for combination therapies that could prevent or overcome resistance.

Combination Therapies

Another case study explored the potential benefits of combining this compound with autophagy inhibitors like chloroquine. The results indicated that inhibiting autophagy significantly sensitized glioblastoma cells to this compound-induced cell death, suggesting a promising strategy for enhancing therapeutic efficacy . This approach could be particularly beneficial for patients with tumors exhibiting high levels of mTOR activation.

Data Summary Table

Application Type of Cancer Mechanism Outcome
Prostate CancerPC3 CellsInhibition of mTORC1 and mTORC2Reduced tumor growth in xenograft models
GlioblastomaVarious ModelsSuppression of rapamycin-resistant signalingSignificant inhibition of cell proliferation
Adaptive ResistanceGlioblastomaRewiring internal signaling pathwaysDevelopment of resistance after initial response
Combination TherapyGlioblastomaAutophagy inhibitionEnhanced sensitivity to this compound

Mechanism of Action

CC214-2 exerts its effects by selectively inhibiting the kinase activity of mTORC1 and mTORC2. This inhibition disrupts mTOR signaling, leading to the induction of autophagy and inhibition of cell proliferation. The compound targets specific phosphorylation sites on mTORC1 (pS6) and mTORC2 (pAktS473), effectively blocking their downstream signaling pathways. This mechanism is particularly effective in tumors with hyperactivated mTOR pathways, such as glioblastomas .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Mechanism of Action

Compound Target Key Mechanism
CC214-2 Dual mTORC1/mTORC2 ATP-competitive inhibition; blocks both mTOR complexes, preventing feedback activation .
Rapamycin mTORC1 only Allosteric inhibition of mTORC1; fails to inhibit mTORC2, leading to compensatory Akt activation .
Everolimus mTORC1 only Rapamycin analog with similar limitations; weakens antimicrobial responses in TB models .
CC-223 Dual mTORC1/mTORC2 Structurally related to this compound; shares dual inhibition but lacks detailed TB efficacy data .

Key Insight : this compound’s dual inhibition overcomes resistance mechanisms seen with mTORC1-only inhibitors like rapamycin, which permit mTORC2-mediated survival signaling .

Efficacy in Disease Models

Tuberculosis (TB):

  • This compound : Reduces relapse rates by 50% when combined with RHZE in C3HeB/FeJ mice (a model replicating human TB transcriptomics). It lowers lung bacterial burden without direct antimicrobial activity (MIC >40 µg/mL) .
  • Rapamycin: Fails to improve RHZE outcomes in C3HeB/FeJ mice and increases relapse rates in BALB/c models. High doses (30 mg/kg) are required, risking immunosuppression .
  • Everolimus : Enhances rifampin efficacy in clinical trials but less effectively than this compound due to mTORC2 escape .

Glioblastoma:

  • This compound: Reduces U87EGFRvIII xenograft growth by >50% via cytostatic effects and autophagy induction. Synergy with chloroquine (autophagy inhibitor) enhances tumor cell death .
  • Rapamycin: Limited efficacy due to persistent mTORC2 signaling and inability to suppress 4E-BP1 phosphorylation .

Pharmacokinetics and Drug Interactions

Parameter This compound Rapamycin Everolimus
CYP3A4/P-gp Interaction No substrate, inhibitor, or inducer . Substrate and inducer; contraindicates TB drug combinations . Similar to rapamycin .
Oral Bioavailability High; suitable for daily dosing . Moderate; requires high doses for efficacy . Moderate .
Half-Life >24 hours (100 mg/kg) . Short; necessitates frequent dosing . Prolonged but variable .

Key Advantage : this compound’s lack of CYP3A4/P-gp interactions avoids conflicts with TB antibiotics like rifampin, a CYP3A4 inducer .

Therapeutic Limitations

  • This compound : Autophagy induction may promote tumor cell survival unless combined with lysosomotropic agents (e.g., chloroquine) .
  • Rapamycin/Everolimus: Immunosuppressive effects (e.g., reduced T-cell responses) and mTORC2 escape limit utility in TB .

Biological Activity

CC214-2 is a novel mTOR kinase inhibitor that has garnered attention for its potential therapeutic applications in oncology and infectious diseases, particularly tuberculosis (TB). This compound selectively inhibits both mTORC1 and mTORC2 signaling pathways, which are crucial in regulating cell growth, proliferation, and autophagy. The following sections detail the biological activity of this compound, including experimental findings, case studies, and a comparative analysis of its efficacy against other treatments.

This compound operates primarily through the inhibition of the mTOR signaling pathways. By blocking these pathways, this compound can induce autophagy, a process that helps in the degradation of dysfunctional cellular components. This mechanism is particularly relevant in cancer treatment, where tumor cells often exploit these pathways for survival and growth.

Key Findings:

  • Autophagy Induction : this compound has been shown to induce autophagy in glioblastoma models, which is essential for preventing cell death in tumor cells .
  • Inhibition of Tumor Growth : In preclinical models, this compound significantly inhibited the growth of various tumors, including prostate and glioblastoma xenografts .

Case Studies

  • Glioblastoma : In studies involving glioblastoma cell lines and xenografts, this compound demonstrated potent inhibition of tumor growth. It was particularly effective in tumors expressing EGFRvIII, a variant associated with aggressive disease .
    Study TypeResult
    In vitroSignificant growth inhibition
    In vivoDose-dependent tumor growth reduction
  • Prostate Cancer : In a mouse model, this compound was administered at doses up to 100 mg/kg, showing significant inhibition of PC3 prostate xenograft tumor growth .

Comparative Analysis with Other Treatments

This compound has been compared to rapamycin, another mTOR inhibitor. The results indicate that this compound may offer superior efficacy:

TreatmentSurvival Rate (C3HeB/FeJ Mice)CFU Count Reduction
This compound75% mortalitySignificant reduction
Rapamycin100% mortalityIncreased CFU count

These findings suggest that this compound not only improves survival rates but also effectively reduces bacterial burden in TB models when used in combination with standard chemotherapy regimens .

Applications in Infectious Diseases

This compound's role extends beyond oncology; it has been evaluated as a host-directed therapy for TB. The compound's ability to enhance the bactericidal activity of conventional TB treatments holds promise for improving patient outcomes.

Study Results

In chronic low-dose aerosol infection models:

  • Combination Therapy : When combined with RHZE (rifampicin, isoniazid, pyrazinamide, ethambutol), this compound significantly reduced the proportion of relapses among treated mice compared to controls receiving only standard treatment .
Treatment CombinationRelapse Rate Reduction
RHZE + this compoundSignificant reduction
RHZE + RapamycinNo improvement

Q & A

Basic Research Questions

Q. What is the molecular mechanism of CC214-2, and how does its dual mTORC1/mTORC2 inhibition differ from other mTOR inhibitors?

this compound selectively inhibits mTOR kinase activity, targeting both mTORC1 (mammalian target of rapamycin complex 1) and mTORC2 (complex 2). Unlike rapamycin analogs, which primarily inhibit mTORC1 and induce feedback activation of mTORC2, this compound suppresses both complexes, thereby blocking downstream pathways like AKT phosphorylation and enhancing autophagy . This dual inhibition is critical in tuberculosis (TB) research, as it disrupts Mycobacterium tuberculosis evasion of host immune responses . Methodologically, researchers should validate mTOR inhibition via Western blotting (e.g., phospho-AKT/mTOR targets) and compare results to rapamycin-treated controls to highlight mechanistic differences .

Q. How should preclinical studies design experiments to evaluate this compound’s efficacy in TB treatment regimens?

Experimental design should incorporate two murine models: immunocompetent BALB/c mice and C3HeB/FeJ mice (which develop necrotic granulomas mimicking human TB pathology). Key metrics include:

  • Primary endpoints : Lung bacterial load (CFU counts) and relapse rates post-treatment .
  • Secondary endpoints : Histopathological analysis of consolidation/necrosis areas .
  • Controls : Compare this compound adjunctive therapy to standard regimens (e.g., RHZE or BPaL) and rapamycin to assess superiority . Ensure rigorous randomization and statistical power analysis to address variability in relapse rates .

Q. What in vitro assays are critical for assessing this compound’s specificity and off-target effects?

Use the following assays:

  • NHEJ (Non-Homologous End Joining) inhibition : Unlike DNA-PK inhibitors (e.g., CC-115), this compound shows minimal NHEJ disruption at ≤5 μM, confirming mTOR selectivity .
  • Cell proliferation/apoptosis assays : Test across cancer cell lines (e.g., breast, lung) to identify off-target cytotoxicity .
  • Autophagy induction : Quantify autophagosome formation via LC3-II immunofluorescence .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across murine models?

In C3HeB/FeJ mice, this compound significantly enhances RHZE efficacy (reducing relapses by 50%), but its effect is less pronounced in BALB/c mice . To address this:

  • Stratify analysis by host-pathogen interactions : C3HeB/FeJ mice better replicate human TB immune responses, suggesting model-dependent outcomes .
  • Evaluate regimen-specific synergies : this compound may augment autophagy-inducing drugs (e.g., bedaquiline) less effectively than RHZE due to overlapping mechanisms .
  • Apply contradiction analysis frameworks : Use dialectical materialism to identify the "principal contradiction" (e.g., host immune status) driving efficacy disparities .

Q. What methodological approaches optimize this compound combination therapies?

  • Dose titration : Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to balance mTOR inhibition with toxicity, especially in prolonged regimens .
  • Transcriptional profiling : Compare blood/lung gene signatures in C3HeB/FeJ vs. BALB/c mice to identify biomarkers of this compound responsiveness .
  • Iterative design : Test this compound with autophagy-enhancing agents (e.g., metformin) to bypass mTOR feedback loops .

Q. How can translational challenges in this compound research be addressed?

  • Reproducibility : Adhere to Beilstein Journal guidelines for experimental rigor, including detailed methods for compound preparation, characterization, and statistical reporting .
  • Ethical data interpretation : Avoid overgeneralizing murine results to humans; use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize clinical questions .
  • Cross-disciplinary collaboration : Integrate microbiological, immunological, and pharmacological expertise to refine host-directed therapeutic strategies .

Properties

Molecular Formula

C20H25N5O3

Molecular Weight

383.4 g/mol

IUPAC Name

2-[6-(2-hydroxypropan-2-yl)pyridin-3-yl]-8-(oxan-4-ylmethyl)-5,7-dihydropyrazino[2,3-b]pyrazin-6-one

InChI

InChI=1S/C20H25N5O3/c1-20(2,27)16-4-3-14(9-21-16)15-10-22-18-19(23-15)25(12-17(26)24-18)11-13-5-7-28-8-6-13/h3-4,9-10,13,27H,5-8,11-12H2,1-2H3,(H,22,24,26)

InChI Key

UWUPKVZQISLSSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=C(C=C1)C2=CN=C3C(=N2)N(CC(=O)N3)CC4CCOCC4)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6-Bromo-4-((tetrahydro-2H-pyran-4-yl)methyl)-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one. N-(3,5-Dibromopyrazin-2-yl)-2-iodoacetamide (See Example 5.B) (8.0 g, 19.01 mmol), (tetrahydro-2H-pyran-4-yl)methanamine (2.63 g, 22.81 mmol) and diisopropylethylamine (6.64 mL, 38.0 mmol) were placed in a 250 mL round bottom flask, suspended in acetonitrile (80.0 mL) and heated to 40° C. for 16 h. The resulting white precipitate was filtered, washed with acetonitrile followed by hexanes and dried under vacuum to afford the title compound (4.89 g, 14.95 mmol, 79% yield). MS (ESI) m/z 327.4 [M]+, 329.5 [M+2]+.
Name
6-Bromo-4-((tetrahydro-2H-pyran-4-yl)methyl)-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(3,5-Dibromopyrazin-2-yl)-2-iodoacetamide
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
2.63 g
Type
reactant
Reaction Step Two
Quantity
6.64 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three
Yield
79%

Synthesis routes and methods II

Procedure details

6-Bromo-4-((tetrahydro-2H-pyran-4-yl)methyl)-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one (35.98 g, 110 mmol), 2-(5-(trimethylstannyl)pyridin-2-yl)propan-2-ol (See Example 5.E) (33.0 g, 110 mmol) and [1,1′-bis(diphenyl-phosphino)ferrocene]dichloro-palladium(II) complex with dichloromethane (1:1) (8.05 g, 11.00 mmol) were combined in a sealed tube and suspended in N,N-dimethylformamide (288 mL). The reaction was then heated to 125° C. for 2 h. The reaction was cooled slightly and poured while still warm onto a silica gel column and purified using an Biotage SP1 (0-100% (5% methanol in ethyl acetate) in hexanes). The desired fractions were combined and organic volatiles removed under reduced pressure. The residue was triturated with 20% ethyl acetate in hexanes followed by several washes with denatured ethanol. The slightly yellow solid was dried under reduced pressure to afford the desired compound (15.08 g, 39.3 mmol, 35.8% yield). 1H NMR (400 MHz, DMSO-d6) δ (ppm) 11.32 (s, 1H), 9.07 (d, J=1.56 Hz, 1H), 8.29 (dd, J=8.59, 2.34 Hz, 1H), 8.05 (s, 1H), 7.72 (d, J=8.20 Hz, 1H), 5.26 (s, 1H), 4.21 (s, 2H), 3.83 (d, J=2.73 Hz, 2H), 3.51 (d, J=7.42 Hz, 2H), 3.27 (t, J=11.32 Hz, 2H), 2.09 (br. s., 1H), 1.61 (d, J=11.3 Hz, 2H), 1.46 (s, 6H), 1.24-1.38 (m, 2H); MS (ESI) m/z 384.2 [M+1]+; mp 268-269° C.
Name
6-Bromo-4-((tetrahydro-2H-pyran-4-yl)methyl)-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one
Quantity
35.98 g
Type
reactant
Reaction Step One
Name
2-(5-(trimethylstannyl)pyridin-2-yl)propan-2-ol
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
8.05 g
Type
reactant
Reaction Step One
Quantity
288 mL
Type
solvent
Reaction Step Two
Yield
35.8%

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